butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
Description
Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a heterocyclic compound featuring a thienopyridine core fused with an amide-linked benzoate ester. Its molecular structure combines a substituted thieno[2,3-b]pyridine moiety (with amino and methyl groups at positions 3, 4, and 6) and a butyl ester at the benzoate ring’s 3-position. The butyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-5-9-27-21(26)14-7-6-8-15(11-14)24-19(25)18-17(22)16-12(2)10-13(3)23-20(16)28-18/h6-8,10-11H,4-5,9,22H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKJLXHEJNMNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multi-step organic reactions. One common method is the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Based on the search results, here's what is known about butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate:
Basic Information
- Name: this compound .
- ChemDiv Compound ID: 7169-3747
- Molecular Formula: C21H23N3O3S
- Molecular Weight: 397.5
- CAS No: 691866-88-3
Available Formats
- Glass Vials (4ml Glass Vials VWR #97047-678)
- 96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM)
Potential Applications
While the search results do not provide specific applications or case studies for this compound, the presence of related structural motifs suggests potential applications:
- Thienopyridines: Thienopyridine derivatives have been explored for various biological activities .
- Benzamides: Substituted benzamides have been investigated for antimicrobial and anticancer activities .
- Anti-inflammatory Activity: Some tert-butyl benzamidophenylcarbamate derivatives have shown anti-inflammatory activity .
- Enzyme Inhibition: Sulfonamides with benzodioxane and acetamide moieties have been studied as α-glucosidase and acetylcholinesterase inhibitors .
- Antidote Activity: N-acylated 3-amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamides can exhibit antidote activity .
Related Compounds
Mechanism of Action
The mechanism of action of butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
The compound’s structural analogs differ in ester substituents (alkyl chain length, position), functional groups (amide vs. ester), and core modifications. Below is a detailed comparison:
Structural Analogs with Varying Ester Groups
Key Findings :
- Ester Chain Length : Butyl esters exhibit higher hydrophobicity compared to ethyl or benzyl analogs, impacting solubility and degradation kinetics. For instance, butyl benzoate derivatives degrade into butyl-o-hydroxybenzoate as a major photoproduct under UV/TiO₂ systems, whereas ethyl esters hydrolyze faster to yield benzoic acid .
- Substituent Position : Ortho-substituted analogs (e.g., ethyl 2-substituted) face steric hindrance during synthesis, reducing reaction yields compared to para-substituted derivatives .
Functional Group Variations
Key Findings :
- Carboxylic Acid vs. Ester : The free carboxylic acid derivative (C₁₇H₁₅N₃O₃S) shows higher polarity and solubility in aqueous media but is less stable under oxidative conditions compared to esterified forms .
- Amide vs. Ester : Amide derivatives exhibit greater metabolic stability due to resistance to esterase-mediated hydrolysis, making them preferable in drug design .
Degradation Pathways
Under UV/TiO₂ systems, the target compound’s butyl ester group undergoes:
Hydroxylation : Formation of butyl-o-hydroxybenzoate via hydroxyl radical attack on the aromatic ring .
Decarboxylation: Production of butyl benzoate, which further hydrolyzes to benzoic acid . By contrast, ethyl esters degrade more rapidly, yielding ethyl-o-hydroxybenzoate and p-benzoquinone as secondary products .
Biological Activity
Butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H23N3O3S
- IUPAC Name : this compound
- SMILES : CCCCCOC(c1cccc(NC(c(sc2nc(C)cc(C)c22)c2N)=O)c1)=O
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the thieno[2,3-b]pyridine moiety, which has been associated with various pharmacological effects.
- Antitumor Activity : Compounds with similar thieno-pyridine structures have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. For instance, studies have indicated that derivatives can target hypoxic tumor environments, promoting selective cytotoxicity against malignant cells .
- Dopamine Receptor Modulation : The thieno[2,3-b]pyridine structure is known for its interaction with dopamine receptors, particularly the D3 receptor. This interaction can influence neurochemical pathways and has implications for drug addiction treatments .
- Antidote Properties : Research has indicated that N-acylated derivatives of thieno-pyridines may serve as antidotes in agricultural applications, providing a basis for further exploration of their protective effects against herbicide damage .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of thieno-pyridine derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results indicated significant cell death through apoptosis mechanisms, with compounds exhibiting EC50 values in the low micromolar range .
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.008 | Apoptosis via caspase activation |
| Compound B | WM115 | 0.004 | DNA damage induction |
Case Study 2: Dopamine Receptor Interaction
Research on a series of D3 receptor antagonists highlighted the potential of thieno-pyridine derivatives to modulate dopamine signaling effectively. The findings suggest that these compounds could be developed into therapeutic agents for treating addiction-related disorders .
Q & A
Q. What synthetic routes are commonly employed to prepare butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate?
The compound is synthesized via cyclization reactions starting from precursors like ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. A key step involves heating intermediates (e.g., acetamide derivatives) in ethanolic sodium ethoxide to induce cyclization, forming the thienopyridine core . Critical parameters include reaction temperature (typically 80–100°C), solvent polarity, and base concentration to optimize yield and purity.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups such as the amide carbonyl (1650–1680 cm⁻¹) and amino groups (3177–3280 cm⁻¹) via characteristic absorption bands .
- ¹H/¹³C NMR : Key signals include singlet peaks for methyl groups (δ 2.4–3.1 ppm), aromatic protons (δ 7.3–7.9 ppm), and absence of cyano or methylene signals post-cyclization .
- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected proton splitting or missing peaks) require cross-validation using:
- 2D NMR (COSY, HSQC) : To map proton-carbon correlations and confirm connectivity in the thienopyridine and benzoate moieties.
- Mass Spectrometry (HRMS) : Accurately determines molecular ion mass and fragments to rule out impurities .
- Comparative Literature Analysis : Referencing analogous compounds (e.g., selenopheno[2,3-b]pyridines) helps identify spectral anomalies due to solvent effects or intramolecular hydrogen bonding .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antioxidant Assays : DPPH radical scavenging and hydroxyl radical inhibition assays quantify activity via IC₅₀ values. For example, derivatives with electron-donating groups (e.g., -NH₂) show enhanced radical neutralization .
- Enzyme Inhibition Studies : Kinase or protease inhibition can be assessed using fluorescence-based assays, with IC₅₀ values correlated to structural features like the amide linker’s conformational flexibility .
Q. How can computational chemistry optimize the synthesis or bioactivity of this compound?
- Density Functional Theory (DFT) : Predicts reactive sites (e.g., nucleophilic amino groups) and transition states during cyclization, guiding solvent selection (polar aprotic solvents lower activation energy) .
- Molecular Docking : Models interactions with biological targets (e.g., GSK-3β kinase), highlighting steric and electronic contributions of the dimethylthienopyridine moiety to binding affinity .
Methodological Considerations for Data Interpretation
Q. What precautions are recommended for handling this compound based on structural analogs?
While specific toxicity data are limited, structural analogs like butyl benzoate are classified as irritants (Skin/Eye Irritant Category 2). Recommendations include:
- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
Q. How can researchers address low yields in the cyclization step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
